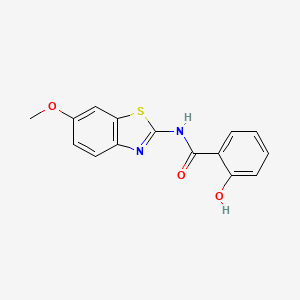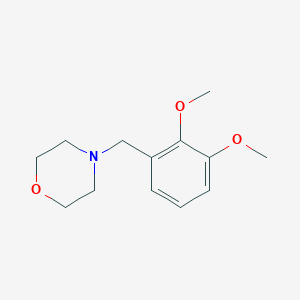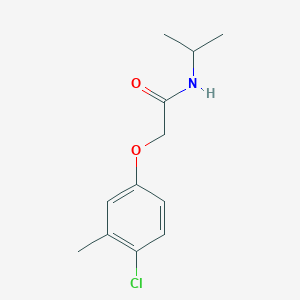
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide, commonly known as Chloroformamide, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.75 g/mol. Chloroformamide has been utilized in various fields of research, including pharmaceuticals, agriculture, and environmental science.
Mecanismo De Acción
Chloroformamide acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX, Chloroformamide reduces the production of prostaglandins, thereby reducing inflammation and pain. This mechanism of action has been extensively studied in the development of anti-inflammatory drugs.
Biochemical and Physiological Effects:
Chloroformamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models and has been shown to have anti-tumor properties. Chloroformamide has also been studied for its effects on the central nervous system and has been found to have sedative and anesthetic properties. However, further research is required to fully understand the biochemical and physiological effects of Chloroformamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloroformamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity level, which makes it suitable for use in various fields of research. However, Chloroformamide has some limitations. It is toxic and can be harmful if not handled properly. It also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of Chloroformamide. One area of research is the development of anti-inflammatory drugs that target COX. Chloroformamide can be used as a lead compound in the development of these drugs. Another area of research is the study of Chloroformamide's effects on the central nervous system. This research could lead to the development of new anesthetic and sedative drugs. Additionally, further research is required to fully understand the biochemical and physiological effects of Chloroformamide and its potential applications in various fields of research.
Conclusion:
Chloroformamide is a synthetic compound that has been extensively studied in various fields of research. Its unique properties have made it a valuable tool in the development of anti-inflammatory drugs, herbicides, and solvents. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential applications of Chloroformamide in scientific research.
Métodos De Síntesis
Chloroformamide can be synthesized through the reaction of 4-chloro-3-methylphenol and isopropylamine with acetic anhydride as a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is approximately 80%.
Aplicaciones Científicas De Investigación
Chloroformamide has been widely used in scientific research due to its unique properties. It has been utilized in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. Chloroformamide has also been used as a herbicide in agriculture and as a solvent in environmental science. Its applications in these fields have been extensively studied, and the results have been promising.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-12(15)7-16-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLQWXJCLOIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
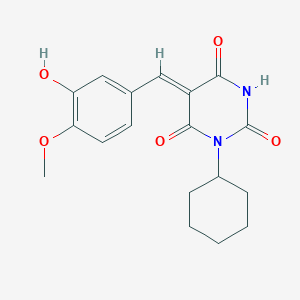
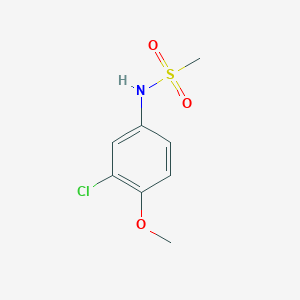
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
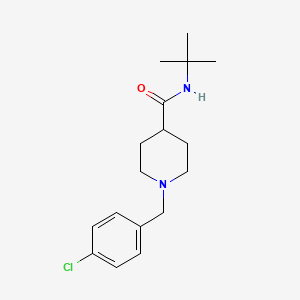
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)

![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
